Crisaborol

Descripción general

Descripción

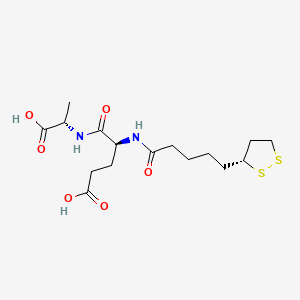

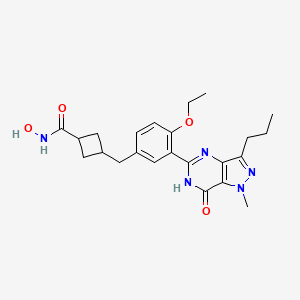

Crisaborole es un medicamento tópico no esteroideo utilizado principalmente para el tratamiento de la dermatitis atópica (eczema) leve a moderada en adultos y niños . Se conoce por su nombre químico, 4-[(1-hidroxi-1,3-dihidro-2,1-benzoxaborol-5-il)oxi]benzonitrilo . Crisaborole es miembro de la clase de benzoxaboroles, caracterizada por la presencia de un hemiéster de ácido bórico con un éter fenólico y un nitrilo .

Aplicaciones Científicas De Investigación

Crisaborole tiene amplias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Sirve como un compuesto modelo para estudiar moléculas que contienen boro.

Mecanismo De Acción

Crisaborole ejerce sus efectos inhibiendo la fosfodiesterasa 4 (PDE4), una enzima que regula la producción de citoquinas inflamatorias . Al inhibir PDE4, crisaborole aumenta los niveles intracelulares de monofosfato cíclico de adenosina (cAMP), lo que a su vez reduce la liberación de citoquinas inflamatorias como el factor de necrosis tumoral alfa, las interleucinas y el interferón gamma . Este mecanismo ayuda a aliviar los síntomas de la dermatitis atópica al reducir la inflamación .

Análisis Bioquímico

Biochemical Properties

Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by Crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .

Cellular Effects

Crisaborole has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .

Molecular Mechanism

The molecular mechanism of Crisaborole involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .

Temporal Effects in Laboratory Settings

Crisaborole significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of Crisaborole in patients stratified by the number of initial consecutive Crisaborole treatment cycles .

Metabolic Pathways

Crisaborole is substantially metabolized into inactive metabolites . The specific metabolic pathways that Crisaborole is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.

Transport and Distribution

Crisaborole’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that Crisaborole can be effectively transported and distributed within cells and tissues.

Subcellular Localization

The specific subcellular localization of Crisaborole and any effects on its activity or function were not found in the search results. Given that Crisaborole targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that Crisaborole likely localizes to the areas where these cells are present .

Métodos De Preparación

La síntesis de crisaborole implica varios pasos. Un método incluye hacer reaccionar un compuesto de fórmula IIa con un compuesto de fórmula III para dar un compuesto de fórmula IV, que luego se convierte en crisaborole . Otro método implica disolver crisaborole crudo en una mezcla de disolventes, filtrar opcionalmente la solución, agregar la solución gota a gota a agua a una temperatura adecuada, agitar la solución y filtrar el sólido obtenido . Los métodos de producción industrial tienen como objetivo evitar la tediosa y lenta cromatografía en columna, que a menudo se utiliza para la purificación .

Análisis De Reacciones Químicas

Crisaborole experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro de la molécula.

Sustitución: Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos y catalizadores.

Productos principales: El producto principal que se forma a partir de estas reacciones es el propio crisaborole, con posibles subproductos dependiendo de las condiciones específicas de la reacción.

Comparación Con Compuestos Similares

Crisaborole es único entre los inhibidores de PDE4 debido a su estructura que contiene boro, lo que facilita la penetración en la piel y la unión a la enzima . Los compuestos similares incluyen:

Roflumilast: Utilizado para la enfermedad pulmonar obstructiva crónica.

Apremilast: Utilizado para la artritis psoriásica.

Ibudilast: Utilizado para la enfermedad de Krabbe.

Crisaborole destaca por su aplicación específica en el tratamiento de la dermatitis atópica y su favorable perfil de seguridad .

Propiedades

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZAGAREISWJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238231 | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

906673-24-3 | |

| Record name | Crisaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crisaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRISABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)